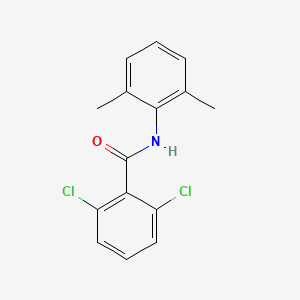
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring
Métodos De Preparación
The synthesis of 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene typically involves the reaction of 2,3-dichlorobenzene with a fluorinated naphthalene derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,3-dichlorophenylboronic acid reacts with 6-fluoronaphthalene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures.
Análisis De Reacciones Químicas
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace chlorine atoms with amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction or Sonogashira coupling to form more complex molecules.
Aplicaciones Científicas De Investigación
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic processes .
Comparación Con Compuestos Similares
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene can be compared with other similar compounds, such as:
2,3-Dichlorophenylpiperazine: This compound is used as a precursor in the synthesis of pharmaceuticals like aripiprazole.
2,3-Dichlorophenyl isothiocyanate: Known for its applications in organic synthesis and as a reagent in chemical reactions.
2,3-Dichlorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C16H9Cl2F |
|---|---|
Peso molecular |
291.1 g/mol |
Nombre IUPAC |
2-(2,3-dichlorophenyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-15-3-1-2-14(16(15)18)12-5-4-11-9-13(19)7-6-10(11)8-12/h1-9H |
Clave InChI |
FXKGTBIQWZYURI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC3=C(C=C2)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11837824.png)
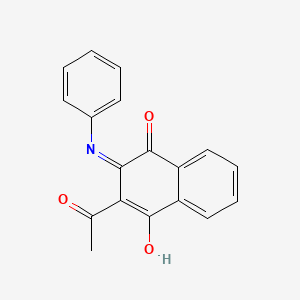


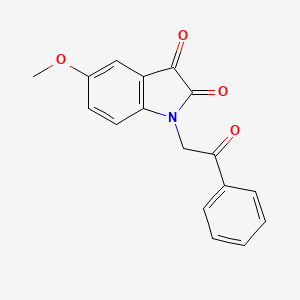
![8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol](/img/structure/B11837849.png)
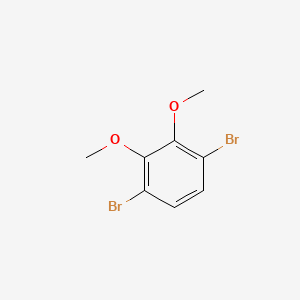

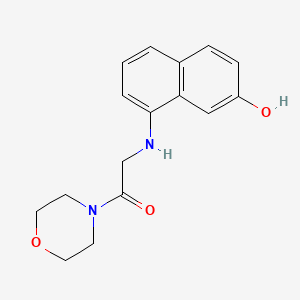
![1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine](/img/structure/B11837882.png)

